6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
87426-12-8 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-11(7-10(9)2)8-17-13-6-5-12(16)14-15-13/h3-7H,8H2,1-2H3,(H,14,16) |
InChI Key |
DESKTPLIHATSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=NNC(=O)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,4-Dimethylbenzyl Group: The 3,4-dimethylbenzyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyridazinone core with 3,4-dimethylbenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridazinone moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridazinone ring significantly impact molecular interactions. Key comparisons include:
6-Chloro-2-(3,4-dimethylphenyl)pyridazin-3(2H)-one (CAS 1172451-50-1) :
- 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one (CAS 55901-95-6): Substitutions: 3,4-Dimethoxyphenyl group at position 6.
Pharmacological Activity
- 6-Phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-ones: These tetrahydro derivatives exhibit significant analgesic activity (p<0.001) in hot-plate models, though less potent than aspirin. The partial saturation of the pyridazinone ring and benzylidene substitution at position 4 likely modulate their activity . Target Compound: The aromatic pyridazinone core and lipophilic 3,4-dimethylphenylmethoxy group may favor interactions with central nervous system targets, though empirical data are needed .
- 5-Chloro-4-(4-methoxyphenoxy)-2-(benzyl)pyridazin-3(2H)-one derivatives: Optimized as NPBWR1 antagonists (e.g., CYM50769, IC50 <1 µM). Substitutions at positions 2, 4, and 5 are critical for activity. The target compound’s substitution at position 6 may offer novel selectivity profiles .
Solubility and Physicochemical Properties
- 6-Phenyl-pyridazin-3(2H)-one: Solubility in pharmaceutical solvents (e.g., ethanol, PEG-400) is moderate, influenced by the hydrophobic phenyl group. The target compound’s methoxy linker and dimethyl groups may reduce aqueous solubility compared to phenyl derivatives .
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one :
Structural and Functional Data Table
| Compound Name | Substituent at Position 6 | Other Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one | (3,4-Dimethylphenyl)methoxy | None | ~242.3 | High lipophilicity, moderate solubility |
| 6-Chloro-2-(3,4-dimethylphenyl)pyridazin-3(2H)-one | Chlorine | 3,4-Dimethylphenyl (position 2) | ~248.7 | Electron-withdrawing, low solubility |
| 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one | 3,4-Dimethoxyphenyl | None | 232.24 | Polar, enhanced solubility |
| 6-Phenyl-4-benzylidene-tetrahydro-pyridazin-3(2H)-one | Phenyl | 4-Benzylidene (tetrahydro core) | ~294.3 | Analgesic activity, partial saturation |
Biological Activity
6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- CAS Number : 1251582-60-1
Synthesis
The synthesis of this compound typically involves the reaction of pyridazinone derivatives with 3,4-dimethylphenol under controlled conditions. The process yields a compound that exhibits various biological activities.
Antitumor Activity
Recent studies have highlighted the potential of pyridazinone derivatives, including this compound, as anticancer agents. For instance, a study conducted on a series of pyridazinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound showed promise in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) .
The mechanism by which this compound exerts its antitumor effects may involve:
- Inhibition of cell cycle progression : The compound has been shown to interfere with key regulatory proteins involved in the cell cycle.
- Induction of apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic factors.
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential utility in treating inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Antitumor Activity | Demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cells with IC50 values in the low micromolar range. |
| Mechanism Exploration | Induced apoptosis through caspase activation and modulation of cell cycle proteins. |
| Anti-inflammatory Effects | Reduced NO production and cytokine release in LPS-stimulated macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
